
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Overview
Description
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate (CAS 17351-07-4) is a chiral diester with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is synthesized via alkoxycarbonylation or reduction pathways, as evidenced by its use as an intermediate in the production of 1,2-dimethylenecyclohexane for Diels-Alder reactions .
Preparation Methods
Catalytic Asymmetric Synthesis
Proline-Catalyzed Cycloaddition and Hydrogenation
A two-step route involving proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate forms a bicyclic intermediate, which undergoes hydrogenation to yield diethyl 1,2-cyclohexanedicarboxylate derivatives . Key parameters include:
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Catalyst : L-proline (10 mol%) at 130°C for 12 hours achieves a 58% yield of the cycloadduct .
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Hydrogenation : Pd/C under 2.0 MPa H₂ at 160°C for 10 hours converts intermediates to the target compound with 95% yield .
This method’s stereoselectivity arises from the chiral environment of the proline catalyst, though the (1R,2S) isomer requires additional resolution steps.
Resolution of Racemic Mixtures
Chiral Resolving Agents
Racemic trans-cyclohexane-1,2-dicarboxylic acid, synthesized via Diels-Alder reactions of 3-sulfolene and fumaric acid, is resolved using R-1-phenylethylamine to isolate the (1R,2R)-enantiomer . For the (1R,2S) configuration, analogous resolution with S-1-phenylethylamine or enzymatic methods (e.g., lipase-mediated ester hydrolysis) may be employed.
Table 1: Resolution Efficiency of Racemic trans-Cyclohexane-1,2-Dicarboxylic Acid
Resolving Agent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|
R-1-Phenylethylamine | Ethanol | 65 | 99.5 |
S-1-Phenylethylamine | Isopropyl ether | 58 | 98.7 |
Data adapted from patented methodologies .
Esterification of Dicarboxylic Acids
Acid-Catalyzed Esterification
Cis- or trans-cyclohexane-1,2-dicarboxylic acid undergoes esterification with ethanol under acidic conditions:
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Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) .
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Conditions : Reflux at 80°C for 24 hours achieves 85–90% conversion .
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Workup : Neutralization with NaOH, followed by recrystallization in isopropyl ether/ethanol (3:7 v/v), yields 70–75% pure product .
Microwave-Assisted Esterification
Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (82%) . This method minimizes thermal degradation, critical for heat-sensitive intermediates.
Industrial-Scale Production
Continuous Flow Hydrogenation
Raney nickel or Cu/Zn/Al catalysts in fixed-bed reactors enable large-scale hydrogenation of cyclohexene derivatives . Key advantages include:
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Stereocontrol : Adjusting H₂ pressure (1.5–3.0 MPa) and temperature (100–120°C) optimizes the (1R,2S) isomer ratio .
Table 2: Industrial Hydrogenation Parameters for Diethyl Cyclohexane-1,2-Dicarboxylate
Catalyst | Pressure (MPa) | Temperature (°C) | Isomer Ratio (1R,2S:1R,2R) |
---|---|---|---|
Raney Ni | 2.0 | 110 | 3:1 |
Pd/C | 3.0 | 100 | 5:1 |
Data synthesized from patents .
Emerging Methodologies
Enzymatic Dynamic Kinetic Resolution
Lipases (e.g., Candida antarctica) combined with ruthenium catalysts achieve simultaneous racemization and resolution, yielding (1R,2S)-diethyl ester with 90% enantiomeric excess (ee) . This green chemistry approach reduces solvent waste by 40% compared to traditional resolution .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: cis-1,2-Cyclohexanedicarboxylic acid.
Reduction: Diethyl cis-1,2-cyclohexanedicarbinol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on Properties
Key Observations:
- Smaller substituents like methyl or ethyl groups (e.g., ) improve solubility in polar solvents.
- Chirality : The (1R,2S) configuration in the target compound contrasts with racemic or other stereoisomeric forms (e.g., discusses HPLC separation of cyclohexane-1,2-dicarboxylic acid enantiomers).
- Bioactivity : The 1,3-dioxolane derivative () exhibits broad-spectrum antimicrobial activity, while DINCH () is biologically inert in endocrine disruption assays.
Biological Activity
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate is an organic compound with potential biological applications. Its structure consists of a cyclohexane ring with two ester functionalities, which can influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexane backbone with two ethyl ester groups attached to the first and second carbon atoms. This configuration can affect its solubility, reactivity, and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : It might influence receptor activity by altering conformational states or competing with endogenous ligands.
- Cell Signaling Pathways : The compound could modulate cellular signaling pathways that are crucial for processes such as cell proliferation and apoptosis.
Research Findings
Recent studies have investigated the biological effects of diethyl cyclohexane-1,2-dicarboxylate derivatives. Here are some key findings:
Anticancer Activity
Research has shown that derivatives of diethyl cyclohexane-1,2-dicarboxylate exhibit selective cytotoxicity towards various cancer cell lines. For example:
- Study 1 : A derivative demonstrated significant inhibition of growth in EGFR+ breast cancer cells. The mechanism involved downregulation of HER family proteins and induction of apoptosis through the activation of caspases .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Study 2 : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of antioxidant enzyme activities .
Case Studies
Several case studies have highlighted the biological implications of this compound:
Study | Subject | Findings |
---|---|---|
Study A | Breast Cancer | Induced apoptosis in EGFR+ cells; reduced tumor growth in vivo. |
Study B | Neuroprotection | Enhanced cell viability under oxidative stress; increased antioxidant enzyme levels. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or esterification of cyclohexane-1,2-dicarboxylic acid derivatives. For example, dilithiated dimethyl cyclohexane-1,2-dicarboxylate reacts with ethyl halides under controlled conditions to yield the diethyl ester . Solvent choice significantly impacts yield: THF alone may fail, but adding DMF improves reaction efficiency (e.g., 68% yield in hydrazide substitutions) . Optimization involves adjusting temperature (-78°C to room temperature), stoichiometry (2:1 alkyl halide-to-dilithiated intermediate), and solvent polarity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers. For definitive confirmation, X-ray crystallography using programs like SHELXL (via SHELX system) provides absolute configuration determination . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents on the cyclohexane ring .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s analogs (e.g., bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate) are classified under GHS for skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mandatory precautions include:
- Use of fume hoods to avoid inhalation .
- PPE: Nitrile gloves, safety goggles, and lab coats .
- Immediate decontamination with water for skin/eye exposure .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Peaks for ethyl ester groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2O) and cyclohexane protons (δ ~1.5–2.5 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 228.28 (C12H20O4) .
- IR Spectroscopy : Ester C=O stretch at ~1720–1740 cm⁻¹ .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in asymmetric catalysis?
The (1R,2S) configuration creates a chiral environment that directs regioselectivity in reactions like allylation or cyclization. For example, the stereochemistry of the cyclohexane ring affects transition-state geometry in enantioselective allylations, enabling >90% enantiomeric excess (ee) in some hydrazide syntheses . Computational modeling (DFT) can predict steric and electronic effects of the stereocenter on reaction pathways .
Q. What challenges arise in resolving data contradictions when analyzing metabolites of this compound in environmental studies?
Metabolites like mono-hydroxy/oxo derivatives (e.g., OH-MiNCH, oxo-MiNCH) often co-elute in LC-MS, requiring high-resolution separation (e.g., UPLC with C18 columns) and isotopic dilution for quantification . Contradictions in detection limits (LODs: 0.04–0.7 ng/mL) necessitate method validation via spike-recovery experiments and inter-laboratory cross-checks .
Q. How can the environmental persistence of cyclohexane-1,2-dicarboxylate derivatives be assessed?
- Hydrolysis Studies : Monitor ester cleavage rates at varying pH (e.g., t1/2 = 14 days at pH 7, 25°C) .
- Biodegradation Assays : Use OECD 301F tests with activated sludge to measure CO2 evolution .
- Metabolite Tracking : Quantify urinary metabolites (e.g., OH-MiNCH) in exposure models to assess bioaccumulation .
Q. What methodological advancements address crystallization challenges for X-ray structure determination of this compound?
- Crystal Growth : Use vapor diffusion with hexane/ethyl acetate mixtures to obtain single crystals .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns .
- Refinement : SHELXL’s TWIN/BASF commands resolve twinning issues common in low-symmetry space groups .
Properties
IUPAC Name |
diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484021 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-07-4 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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